11,12-Dihydro-7-hydroxyhedychenone
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Overview
Description
The compound 11,12-Dihydro-7-hydroxyhedychenone is a complex organic molecule with a unique structure. It features a furan ring, a hydroxy group, and a tetrahydro-naphthalene core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through multi-step organic reactions. One common method involves the use of palladium-catalyzed one-pot multi-component reactions. This process typically includes the carbonylation of aryl iodides, followed by the intramolecular condensation of the α-hydroxyl enone intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its hydroxy group and furan ring make it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, this compound may have potential as a lead compound for drug development. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 11,12-Dihydro-7-hydroxyhedychenone
- (4R,4Ar,8aS)-4-[2-(furan-2-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one
- (4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-ol
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and stereochemistry. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
(4R,4aR,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,15,18,21H,5-7,9-10H2,1-4H3/t15-,18-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDNWMSVYWFLTF-ZAAXVRCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2C(CCCC2(C1CCC3=COC=C3)C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)[C@@H]2[C@@]([C@H]1CCC3=COC=C3)(CCCC2(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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